

DPM-1001 Trihydrochloride: A Preclinical Overview for Drug Development Professionals

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Compound of Interest					
Compound Name:	DPM-1001 trihydrochloride				
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An In-depth Technical Guide

DPM-1001 trihydrochloride, an analog of the protein-tyrosine phosphatase 1B (PTP1B) inhibitor trodusquemine (MSI-1436), is a potent, selective, and orally bioavailable small molecule with a dual mechanism of action.[1][2][3] It functions as a non-competitive, allosteric inhibitor of PTP1B and as a highly selective copper chelator.[2][4][5] These properties position DPM-1001 as a promising therapeutic candidate for metabolic diseases, such as type 2 diabetes and obesity, as well as for conditions characterized by copper dysregulation, like Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of the preclinical studies of DPM-1001, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

DPM-1001 exerts its therapeutic effects through two primary mechanisms:

• PTP1B Inhibition: PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[1][6] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin receptor and its downstream substrates, as well as the JAK2/STAT3 pathway in leptin signaling.[6] This leads to improved glucose homeostasis and reduced appetite.[1][6] DPM-1001 is a potent inhibitor of PTP1B with an IC50 of 100 nM.[2][3][6] The potency of DPM-1001 against the full-length PTP1B (1-405) is time-dependent, improving from an IC50 of 600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[2] This suggests



a conformational change or slow-binding kinetics. In contrast, its inhibition of the truncated form of PTP1B (1-321) is not time-dependent.[2]

• Copper Chelation: DPM-1001 is a highly selective chelator of copper.[4][5] This property is particularly relevant for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation in the liver and brain due to mutations in the ATP7B gene.[4][5] Preclinical studies have demonstrated that DPM-1001 can effectively reduce copper levels in these organs and promote its excretion.[4][5] The copper chelation activity of DPM-1001 has also been shown to enhance its potency as a PTP1B inhibitor.[1]

Preclinical Efficacy

The preclinical efficacy of DPM-1001 has been evaluated in various in vitro and in vivo models, with significant findings in the areas of metabolic disease and Wilson's disease.

In Vitro Studies

Assay	Cell Line/System	Key Findings	Reference
PTP1B Inhibition	Recombinant PTP1B	IC50 = 100 nM (with 30 min pre-incubation)	[2][3][6]
Copper Chelation	In vitro assays	Potent and highly selective for copper	[4][5]
Cell Viability in Copper Overload	HepG2 cells with ATP7B knockdown	DPM-1001 (2 µM) improved cell viability in the presence of high copper concentrations (>0.5 mM)	[5]
Fibroblasts from Wilson's disease patients	Eliminated adverse effects associated with copper accumulation	[4][5]	

In Vivo Studies: Diet-Induced Obesity



In a mouse model of diet-induced obesity, DPM-1001 demonstrated significant anti-diabetic and anti-obesity effects.

Parameter	Animal Model	Treatment	Key Findings	Reference
Body Weight	18-week-old, high-fat diet-fed male C57bl6/J mice	5 mg/kg DPM- 1001, once daily for 50 days (oral or intraperitoneal)	Led to a 5% decrease in body weight, with weight loss starting within 5 days of treatment and continuing for approximately 3 weeks.	[2]
Glucose Metabolism	18-week-old, high-fat diet-fed male C57bl6/J mice	5 mg/kg DPM- 1001, once daily for 50 days (oral or intraperitoneal)	Improved glucose tolerance and insulin sensitivity.	[2]

In Vivo Studies: Wilson's Disease

DPM-1001 has shown promise in a genetic mouse model of Wilson's disease, the toxic milk mouse, which has a mutation in the Atp7b gene.



Parameter	Animal Model	Treatment	Key Findings	Reference
Tissue Copper Levels	6-8 week-old male C3He- Atp7btx-j (toxic milk) mice	5 mg/kg DPM- 1001, intraperitoneally for 2 weeks	Lowered copper levels in the liver and brain.	[1][4][5]
Copper Excretion	6-8 week-old male C3He- Atp7btx-j (toxic milk) mice	5 mg/kg DPM- 1001, intraperitoneally for 2 weeks	Increased excretion of copper in the feces.	[4][5]
Metallothionein Levels	6-8 week-old male C3He- Atp7btx-j (toxic milk) mice	5 mg/kg DPM- 1001, intraperitoneally for 2 weeks	Lowered elevated metallothionein levels in the liver and brain.	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted with DPM-1001.

PTP1B Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of DPM-1001 against PTP1B.

- Materials:
 - Recombinant human PTP1B (catalytic domain)
 - o p-Nitrophenyl phosphate (pNPP) as substrate
 - Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
 - DPM-1001 trihydrochloride
 - 96-well microplate



- Spectrophotometer
- Procedure:
 - 1. Prepare serial dilutions of DPM-1001 in the assay buffer.
 - 2. Add 10 μ L of each DPM-1001 dilution to the wells of a 96-well plate.
 - 3. Add 80 µL of a solution containing recombinant PTP1B to each well.
 - 4. Pre-incubate the plate at 37°C for 30 minutes.
 - 5. Initiate the reaction by adding 10 μ L of pNPP solution to each well.
 - 6. Incubate the plate at 37°C for 15-30 minutes.
 - 7. Stop the reaction by adding 50 µL of 1 M NaOH.
 - 8. Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
 - Calculate the percent inhibition for each concentration of DPM-1001 and determine the IC50 value.

Diet-Induced Obesity Mouse Model

This protocol describes the in vivo evaluation of DPM-1001 in a diet-induced obesity model.

- Animal Model:
 - Male C57BL/6J mice, 18 weeks of age.
 - Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
- Drug Administration:
 - DPM-1001 is administered at a dose of 5 mg/kg body weight.
 - Administration is performed once daily for 50 days.



- The route of administration can be oral gavage or intraperitoneal injection.
- Efficacy Endpoints:
 - Body Weight: Monitored daily or weekly.
 - Glucose Tolerance Test (GTT):
 - 1. Fast mice for 6 hours.
 - 2. Administer a bolus of glucose (1-2 g/kg) via oral gavage or intraperitoneal injection.
 - 3. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
 - Insulin Tolerance Test (ITT):
 - 1. Fast mice for 4-6 hours.
 - 2. Administer human insulin (0.75-1 U/kg) via intraperitoneal injection.
 - 3. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

Toxic Milk Mouse Model of Wilson's Disease

This protocol details the study of DPM-1001 in a genetic mouse model of Wilson's disease.

- Animal Model:
 - Male C3He-Atp7btx-j mice (toxic milk mice), 6-8 weeks of age. These mice have a missense mutation in the Atp7b gene, leading to copper accumulation.
- Drug Administration:
 - DPM-1001 is administered at a dose of 5 mg/kg body weight.
 - Administration is via intraperitoneal injection, once daily for 2 weeks.
- Efficacy Endpoints:

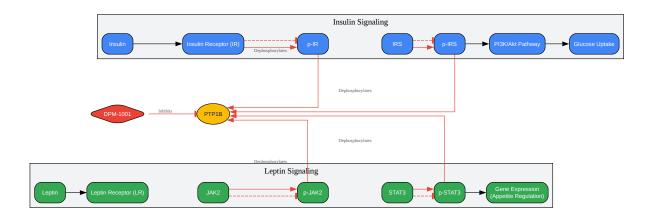


- Tissue Copper Levels:
 - 1. At the end of the treatment period, euthanize the mice and collect liver and brain tissues.
 - 2. Digest the tissues using a mixture of nitric acid and hydrogen peroxide.
 - 3. Analyze the copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Copper Excretion:
 - 1. House mice in metabolic cages to collect feces.
 - 2. Process the fecal samples and analyze for copper content using ICP-MS.

Visualizations

DPM-1001 Mechanism of Action in Signaling Pathways



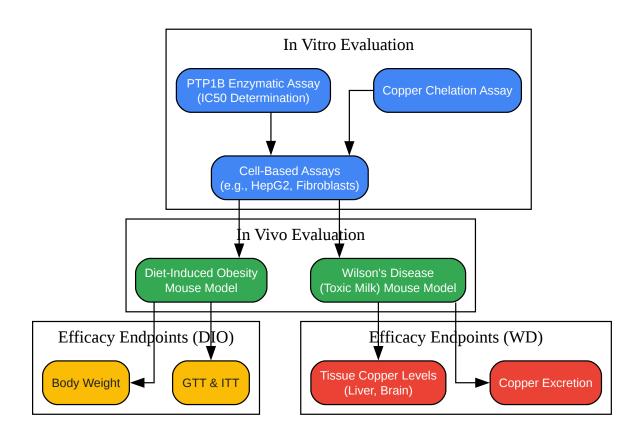


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Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Preclinical Evaluation Workflow for DPM-1001





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Caption: Workflow of DPM-1001 preclinical studies.

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